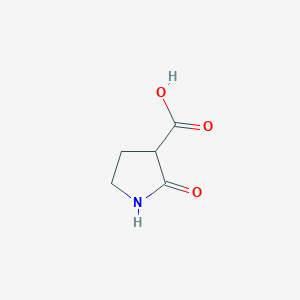

2-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 2-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQCENXKIPSQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96905-67-8 | |

| Record name | 2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of 2-oxopyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to 2-Oxopyrrolidine-3-Carboxylic Acid: From Foundational Synthesis to Modern Therapeutic Scaffolds

Abstract

The 2-oxopyrrolidine, or pyrrolidinone, core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of a key member of this family: 2-oxopyrrolidine-3-carboxylic acid. While the specific historical discovery of this parent compound is not extensively documented, its true significance lies in the foundational synthetic routes that have established it as a versatile building block for a vast array of biologically active derivatives. This document details a fundamental synthetic methodology, explores the physicochemical properties of the core structure, and provides an in-depth analysis of its derivatives' applications in modern drug discovery, including their roles as antimicrobial, anticancer, and anti-inflammatory agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their work.

The 2-Oxopyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the largest and most diverse class of organic molecules, playing a central role in the development of modern pharmaceuticals.[1] Within this class, the 5-membered lactam structure of 2-pyrrolidinone is particularly significant. This core is found in numerous natural products, including alkaloids, and serves as the structural foundation for a wide range of synthetic drugs.[1][2]

2-Oxopyrrolidine-3-carboxylic acid (IUPAC: 2-oxopyrrolidine-3-carboxylic acid) is a bifunctional molecule featuring both a cyclic amide (lactam) and a carboxylic acid. This unique combination of functional groups provides multiple reactive handles for chemical modification, making it an exceptionally valuable starting point for the construction of diverse molecular libraries. Its structural rigidity and potential for establishing multiple hydrogen bonds are key features that medicinal chemists exploit to achieve high-affinity interactions with biological targets.

Caption: The chemical structure of 2-oxopyrrolidine-3-carboxylic acid.

Table 1: Physicochemical Properties of 2-Oxopyrrolidine-3-Carboxylic Acid

| Property | Value | Source |

| IUPAC Name | 2-oxopyrrolidine-3-carboxylic acid | PubChem[3] |

| CAS Number | 96905-67-8 | PubChem[3] |

| Molecular Formula | C₅H₇NO₃ | PubChem[3] |

| Molecular Weight | 129.11 g/mol | PubChem[3] |

| Melting Point | 129-133 °C | J&K Scientific[4] |

Foundational Synthesis: A Gateway to a Diverse Chemical Space

The primary synthetic route to the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold, which has been extensively utilized in the development of novel derivatives, involves the reaction between itaconic acid and a primary amine. This condensation reaction is typically performed under reflux in a suitable solvent like water, leading to the formation of the pyrrolidinone ring.[5][6] The causality behind this choice of reactants is elegant in its simplicity: itaconic acid provides the four-carbon backbone and the carboxylic acid moiety, while the primary amine introduces the nitrogen atom for the lactam ring and allows for the incorporation of virtually any desired R-group at the N-1 position.

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-oxopyrrolidine-3-carboxylic acid chemical properties and structure

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [16][17]Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. [17][18]Facilities should be equipped with an eyewash fountain. [16]

Conclusion

2-Oxopyrrolidine-3-carboxylic acid is a valuable and versatile building block in modern drug discovery. Its defined structure, coupled with the presence of two distinct and reactive functional groups, provides a robust platform for the synthesis of diverse chemical libraries. The demonstrated success in generating derivatives with significant antibacterial, anticancer, and anti-inflammatory properties underscores its importance as a privileged scaffold. Further exploration and molecular optimization of compounds derived from this core structure hold considerable promise for the development of new therapeutic agents to address unmet medical needs.

References

-

2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 13474370 - PubChem. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]

-

Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem. [Link]

-

2 Oxopyrrolidine 3 Carboxylic Acid - Cenmed Enterprises. [Link]

-

CAS No : 96905-67-8 | Product Name : 2-Oxopyrrolidine-3-carboxylic Acid | Pharmaffiliates. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

-

Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. [Link]

-

Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... - ResearchGate. [Link]

-

2-oxopyrrolidine-3-carboxylic acid (C5H7NO3) - PubChemLite. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

-

Key Applications of (R)-Pyrrolidine-3-carboxylic Acid in Modern Industries. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cenmed.com [cenmed.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-oxopyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-oxopyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete structural elucidation of this molecule using ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques.

Introduction: The Structural Significance of the 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 2-oxopyrrolidine-3-carboxylic acid, a key chiral building block, presents a unique set of NMR challenges and insights due to its stereochemistry and the interplay of its lactam and carboxylic acid functionalities. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, followed by a discussion of two-dimensional correlation experiments (COSY, HSQC, HMBC) that offer unambiguous signal assignments. We will also cover essential experimental protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned public spectral data for the parent compound, this section presents a detailed prediction based on the analysis of structurally similar compounds, including pyroglutamic acid (2-oxopyrrolidine-5-carboxylic acid) and 2-pyrrolidinone. The chemical shifts are estimated for a polar aprotic solvent like DMSO-d₆, which is suitable for solubilizing the compound and observing the exchangeable NH and OH protons.

Molecular Structure and Proton/Carbon Numbering

For clarity, the following numbering scheme will be used throughout this guide:

Figure 1: Numbering scheme for 2-oxopyrrolidine-3-carboxylic acid.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals, including two from exchangeable protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H-3 | 3.30 - 3.50 | dd | J3,4a ≈ 8-10 Hz, J3,4b ≈ 6-8 Hz | This methine proton is alpha to both the lactam carbonyl and the carboxylic acid, leading to significant deshielding. It will be split by the two diastereotopic protons at the C-4 position. |

| H-4a, H-4b | 2.10 - 2.40 | m | J4a,4b ≈ 16-18 Hz, J4a,3, J4b,3, J4a,5, J4b,5 | These diastereotopic methylene protons are adjacent to a stereocenter, making them chemically non-equivalent. They will show a large geminal coupling and smaller vicinal couplings to H-3 and the H-5 protons. |

| H-5 | 3.15 - 3.35 | t | J5,4 ≈ 7-9 Hz | This methylene group is adjacent to the nitrogen of the lactam, resulting in a downfield shift. It will be split into a triplet by the two H-4 protons. |

| NH (H-1) | 7.50 - 8.50 | s (broad) | - | The amide proton signal is typically broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on concentration and temperature.[1] |

| COOH (H-6) | 12.0 - 13.0 | s (broad) | - | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet.[2] This signal will disappear upon addition of D₂O due to proton-deuterium exchange. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display five signals.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-2 | 175 - 178 | The lactam carbonyl carbon is highly deshielded. |

| C-3 | 45 - 50 | This methine carbon is alpha to two carbonyl groups, though the effect is less pronounced than for the carbonyls themselves. |

| C-4 | 28 - 33 | An aliphatic methylene carbon. |

| C-5 | 40 - 45 | This methylene carbon is attached to the nitrogen, causing a downfield shift compared to C-4. |

| C-7 | 173 - 176 | The carboxylic acid carbonyl carbon. Its chemical shift is similar to the lactam carbonyl. |

Structural Elucidation using 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals, especially for confirming the connectivity of the pyrrolidone ring.

Workflow for 2D NMR Analysis

Figure 2: Workflow for complete NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds. For 2-oxopyrrolidine-3-carboxylic acid, the following key correlations are expected:

-

A cross-peak between the H-3 signal and the H-4 multiplet, confirming their vicinal relationship.

-

A cross-peak between the H-4 multiplet and the H-5 triplet, establishing the C4-C5 bond connectivity.

These correlations allow for the sequential "walking" around the pyrrolidone ring, confirming the proton framework.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is a crucial step in assigning the carbon spectrum.

-

The H-3 proton signal will correlate with the C-3 carbon signal.

-

The H-4 multiplet will correlate with the C-4 carbon signal.

-

The H-5 triplet will correlate with the C-5 carbon signal.

The carbonyl carbons (C-2 and C-7) will not show correlations in the HSQC spectrum as they do not have directly attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

-

H-3 will show a correlation to the lactam carbonyl C-2 (two bonds) and the carboxylic acid carbonyl C-7 (two bonds). This is critical for distinguishing between the two carbonyl signals. It will also show a three-bond correlation to C-5 .

-

H-4 protons will show correlations to C-2 , C-3 , and C-5 .

-

H-5 protons will show correlations to C-3 and C-4 , and importantly, to the lactam carbonyl C-2 .

Sources

physical properties of 2-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Physical Properties of 2-Oxopyrrolidine-3-carboxylic Acid

This guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing data from chemical databases, supplier specifications, and spectroscopic principles, this document serves as a technical resource for scientists handling or considering this molecule for further investigation.

Molecular Identity and Structure

2-Oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidine containing a lactam (a cyclic amide) at the 2-position and a carboxylic acid at the 3-position. This bifunctional nature imparts specific chemical characteristics that influence its physical properties, such as polarity, solubility, and reactivity.

The chemical structure is as follows:

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-oxopyrrolidine-3-carboxylic acid | [1][2] |

| CAS Number | 96905-67-8 | [1][2][3] |

| Molecular Formula | C₅H₇NO₃ | [1][2][3] |

| Molecular Weight | 129.11 g/mol | [1][3] |

| InChI Key | HPQCENXKIPSQSA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CNC(=O)C1C(=O)O |[1][2] |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The following table summarizes the key physicochemical data for 2-oxopyrrolidine-3-carboxylic acid.

| Property | Value | Data Type | Source |

| Physical State | Solid, powder | Experimental | [3][4] |

| Melting Point | 129 - 133 °C | Experimental | [2] |

| Exact Mass | 129.042593085 Da | Computed | [1] |

| Topological Polar Surface Area | 66.4 Ų | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | [5] |

| Hydrogen Bond Acceptors | 3 | Computed | [5] |

Solubility and Acidity Profile

Solubility: Experimental solubility data for 2-oxopyrrolidine-3-carboxylic acid is not readily available in the reviewed literature. However, its molecular structure provides strong indicators of its likely solubility profile. The presence of a carboxylic acid group and a lactam N-H group makes it a potent hydrogen bond donor, while the carbonyl oxygens and the lactam nitrogen act as hydrogen bond acceptors.

-

Prediction: The compound is expected to be soluble in water and other polar protic solvents like methanol and ethanol. Its solubility is likely limited in nonpolar aprotic solvents such as hexane or toluene.

Acidity (pKa): The experimental pKa value for 2-oxopyrrolidine-3-carboxylic acid has not been reported in the searched scientific literature. The primary acidic proton is that of the carboxylic acid group. Its acidity will be influenced by the electron-withdrawing effect of the adjacent lactam carbonyl group. For context, the structurally related pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) has a pKa of approximately 3.3. It is reasonable to hypothesize that the pKa of the 3-carboxylic acid isomer would be in a similar range.

The relationship between the functional groups and the resulting physicochemical properties is illustrated in the diagram below.

Caption: Relationship between molecular structure and physical properties.

Spectroscopic Profile

While experimental spectra for 2-oxopyrrolidine-3-carboxylic acid are not available in major databases, a predictive analysis based on its functional groups and data from analogous structures can provide valuable guidance for characterization.

4.1 Mass Spectrometry (MS) Predicted mass-to-charge ratios (m/z) for common adducts are useful for identifying the compound in LC-MS analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.04987 |

| [M+Na]⁺ | 152.03181 |

| [M-H]⁻ | 128.03531 |

| Data sourced from computational predictions. |

4.2 Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and lactam groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is predicted in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

N-H Stretch (Lactam): A moderate, sharp band is expected around 3200-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted around 1700-1725 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption is predicted around 1670-1690 cm⁻¹. The five-membered ring may slightly elevate this frequency compared to a linear amide.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Spectra are predicted based on typical chemical shifts for the relevant protons and carbons. The solvent used for analysis (e.g., DMSO-d₆) will affect the precise chemical shifts, especially for exchangeable protons (NH and OH).

-

¹H NMR (Predicted, in DMSO-d₆):

-

-COOH: ~12.0-13.0 ppm (broad singlet, 1H)

-

-NH-: ~7.5-8.5 ppm (broad singlet, 1H)

-

-CH(COOH)-: ~3.3-3.5 ppm (multiplet, 1H)

-

-CH₂-N-: ~3.2-3.4 ppm (multiplet, 2H)

-

-CH₂-CH-: ~2.2-2.4 ppm (multiplet, 2H)

-

-

¹³C NMR (Predicted):

-

-C=O (Carboxylic Acid): ~173-176 ppm

-

-C=O (Lactam): ~175-178 ppm

-

-CH(COOH)-: ~45-50 ppm

-

-CH₂-N-: ~40-45 ppm

-

-CH₂-CH-: ~28-33 ppm

-

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.

5.1 Protocol for Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the 2-oxopyrrolidine-3-carboxylic acid sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a ramp rate of approximately 10-15 °C/minute for a preliminary, rapid determination.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

For a precise measurement, repeat the process with a fresh sample. Set the apparatus to heat rapidly to about 15-20 °C below the approximate melting point found previously.

-

Decrease the ramp rate to 1-2 °C/minute as the temperature approaches the expected melting point.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

The melting point is reported as this range.

-

Caption: Workflow for Melting Point Determination.

5.2 Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-oxopyrrolidine-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H and O-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Set the spectral width to cover the range of approximately -1 to 14 ppm.

-

Integrate all signals and reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling patterns, and integrals to confirm the proton assignments.

-

Safety and Handling

As a research chemical, 2-oxopyrrolidine-3-carboxylic acid should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted following a thorough risk assessment and adherence to institutional safety protocols.

References

- Nagasree, K. P., Umarani, W. A., Sony, K. P., Kumar, K. S., & Kumar, M. M. K. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry, 62, 69-77.

-

PubChem. (n.d.). 2-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Homedics. (n.d.). 2-oxopyrrolidine-3-carboxylic acid, min 97%, 500 mg. Retrieved January 2, 2026, from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 2, 2026, from [Link]

- Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.

-

Cenmed Enterprises. (n.d.). 2 Oxopyrrolidine 3 Carboxylic Acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 2, 2026, from [Link]

Sources

- 1. 2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (S)-Boc-5-オキソピロリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational Landscape of 2-Oxopyrrolidine-3-Carboxylic Acid: An In-Depth Technical Guide

Abstract

The conformational flexibility of small molecules is a critical determinant of their biological activity, influencing binding affinity to protein targets and overall pharmacological profiles. 2-Oxopyrrolidine-3-carboxylic acid, a key chiral scaffold in medicinal chemistry, presents a fascinating case study in conformational analysis due to the interplay of its lactam ring and the carboxylic acid substituent. This technical guide provides a comprehensive exploration of the conformational landscape of this molecule, integrating high-level theoretical calculations with advanced spectroscopic techniques. We delve into the puckering of the five-membered pyrrolidone ring, the rotational preferences of the C3-substituent, and the methodologies required to elucidate these structural nuances. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important heterocyclic building block.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, understanding the conformational preferences of a lead compound can unveil the bioactive conformation responsible for its therapeutic effect. The 2-oxopyrrolidine (also known as pyroglutamic acid) framework is a privileged scaffold found in numerous biologically active compounds, including anticonvulsants and nootropics. The substituent at the 3-position, in this case, a carboxylic acid, introduces additional conformational variables that can significantly impact molecular recognition by target proteins.

The pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain.[1] This puckering, in conjunction with the orientation of the carboxylic acid group, defines the overall shape of the molecule and the spatial disposition of its key functional groups—the amide, the carbonyl, and the carboxylic acid. A thorough conformational analysis is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

This guide will systematically dissect the conformational analysis of 2-oxopyrrolidine-3-carboxylic acid, employing a dual approach of experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Conformational Flexibility of the 2-Oxopyrrolidine Ring

The five-membered pyrrolidine ring is conformationally dynamic, existing in a continuum of puckered states. These are typically described by two principal conformations: the envelope (E) and the twist (T) forms. For substituted pyrrolidines, the position of the out-of-plane atom determines the specific conformer. In the case of 2-oxopyrrolidine-3-carboxylic acid, the primary modes of puckering involve the C3 and C4 atoms.

-

Endo and Exo Puckering: The terms endo and exo are used to describe the direction of the pucker relative to the substituent at a given position. For the C3-substituted 2-oxopyrrolidine ring, we can define two key envelope conformations:

-

C3-endo (South): The C3 atom is puckered on the same side as the carboxylic acid substituent.

-

C3-exo (North): The C3 atom is puckered on the opposite side of the carboxylic acid substituent.

-

The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the carboxylic acid and the lactam oxygen.

Experimental Determination of Conformation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[2] Several NMR parameters are exquisitely sensitive to the local geometry of the 2-oxopyrrolidine-3-carboxylic acid molecule.

Vicinal Proton-Proton Coupling Constants (³JHH) and the Karplus Relationship

The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[3] By measuring the ³JHH values for the protons on the pyrrolidine ring, we can deduce the dihedral angles and, consequently, the ring's puckering.[4]

For 2-oxopyrrolidine-3-carboxylic acid, the key couplings to analyze are:

-

³J(H2, H3)

-

³J(H3, H4cis)

-

³J(H3, H4trans)

-

³J(H4cis, H5cis)

-

³J(H4cis, H5trans)

-

³J(H4trans, H5cis)

-

³J(H4trans, H5trans)

A generalized Karplus equation, often refined with parameters specific to the molecular fragment, is used to correlate the observed J-couplings with the dihedral angles.[5]

Experimental Protocol: 1D ¹H NMR for J-Coupling Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-oxopyrrolidine-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mM.

-

Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate digital resolution to accurately measure the coupling constants.

-

Spectral Analysis: Process the spectrum with appropriate window functions to enhance resolution. Use spectral simulation and analysis software to extract the precise values of the chemical shifts and coupling constants.

-

Karplus Analysis: Apply a parameterized Karplus equation to the measured ³JHH values to calculate the corresponding dihedral angles. Compare these angles with those predicted for different ring puckers (e.g., C3-endo vs. C3-exo) to determine the predominant conformation in solution.

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE)

NOE and ROE experiments provide information about the through-space proximity of protons.[6][7] An NOE or ROE is observed between two protons if they are close in space (typically < 5 Å), regardless of the number of bonds separating them.[8] These experiments are invaluable for determining the relative orientation of substituents and for distinguishing between different puckered conformations.

For 2-oxopyrrolidine-3-carboxylic acid, key NOE/ROE correlations to investigate would be between H3 and the protons on the adjacent C2 and C4 positions. The relative intensities of these correlations can provide strong evidence for a particular ring pucker.

Experimental Protocol: 2D ROESY

-

Sample Preparation: Prepare a sample as described for the 1D ¹H NMR experiment.

-

Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it avoids the complication of zero-crossing for NOE signals.[9]

-

Data Analysis: Process the 2D spectrum and identify cross-peaks that indicate through-space proximity between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Figure 1: Workflow for conformational analysis using 2D ROESY.

Computational Modeling of Conformational Isomers

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the visualization and energetic ranking of all possible conformations.[10] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are the workhorses for this type of analysis.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to perform a conformational search to identify all low-energy minima on the potential energy surface. For each identified conformer, DFT can provide accurate geometries and relative energies.

Protocol for DFT-based Conformational Search

-

Initial Structure Generation: Build the 2-oxopyrrolidine-3-carboxylic acid molecule in a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible ring puckers and side-chain orientations.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[11] Include a solvent model (e.g., PCM) to mimic the solution environment.

-

Analysis: Rank the conformers based on their calculated relative energies to determine the most stable structures.

Figure 2: Workflow for DFT-based conformational analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in solution over time.[12] By simulating the molecule's trajectory, we can observe transitions between different conformations and determine their relative populations.

Protocol for Molecular Dynamics Simulation

-

System Setup: Place the 2-oxopyrrolidine-3-carboxylic acid molecule in a simulation box filled with explicit solvent molecules (e.g., water).

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, GROMACS) to describe the inter- and intramolecular interactions.[12]

-

Simulation: Run the simulation for a sufficient length of time (e.g., nanoseconds) to allow for adequate sampling of the conformational space.

-

Trajectory Analysis: Analyze the simulation trajectory to identify the predominant conformations and the dynamics of their interconversion.

Data Integration and Interpretation

The most robust conformational analysis is achieved by integrating the experimental and computational data.

| Method | Information Provided | Advantages | Limitations |

| ¹H NMR (³JHH) | Dihedral angles | Direct measure of solution-state geometry | Can be ambiguous if multiple conformations are present |

| 2D ROESY | Through-space proton-proton distances | Unambiguous identification of spatial proximity | Semi-quantitative distance information |

| DFT Calculations | Relative energies and geometries of conformers | Provides a complete energetic landscape | Accuracy depends on the level of theory and solvent model |

| MD Simulations | Dynamic behavior and conformational populations | Captures the time-evolution of the system | Computationally intensive; results depend on the force field |

The dihedral angles derived from the Karplus analysis of ³JHH couplings can be directly compared with the dihedral angles of the DFT-optimized conformers. Similarly, the inter-proton distances observed in the ROESY spectrum can be used to validate the computationally predicted structures. Discrepancies between experimental and computational data can often be resolved by considering a population-weighted average of multiple conformers.

A crystal structure of a derivative, 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, reveals a specific conformation in the solid state.[13][14] While the solid-state conformation is not necessarily the predominant one in solution, it provides a valuable experimental reference point for the puckering of the 2-oxopyrrolidine ring.

Conclusion

The conformational analysis of 2-oxopyrrolidine-3-carboxylic acid is a multifaceted challenge that requires a synergistic approach combining experimental NMR spectroscopy and computational modeling. By carefully measuring ³JHH coupling constants and NOE/ROE effects, and by performing rigorous DFT and MD calculations, a detailed picture of the conformational landscape of this important molecule can be constructed. This understanding is crucial for medicinal chemists and drug designers aiming to leverage the structural features of the 2-oxopyrrolidine scaffold to develop novel therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide provide a robust framework for the conformational analysis of not only 2-oxopyrrolidine-3-carboxylic acid but also a wide range of other flexible small molecules.

References

-

An, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4873. [Link]

-

Elkin, I., et al. (2018). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 458–460. [Link]

-

Elkin, I., et al. (2018). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. PubMed, 29765745. [Link]

-

Elkin, I., et al. (2018). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. ResearchGate. [Link]

-

Haasnoot, C. A., et al. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. [Link]

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

-

Witosińska, A., et al. (2012). Conformation of eight-membered benzoannulated lactams by combined NMR and DFT studies. PubMed, 23067143. [Link]

-

Witosińska, A., et al. (2012). Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. The Journal of Organic Chemistry, 77(21), 9784–9794. [Link]

-

Kwan, E. E. (2011). The Nuclear Overhauser Effect. Harvard University. [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed, 21547972. [Link]

-

Unknown. (n.d.). nmr-prove of configuration. Beilstein Journals. [Link]

-

Krall, A., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed, 23831131. [Link]

-

Unknown. (2019). 2.7: NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed, 1469711. [Link]

-

Unknown. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Unknown. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butyramide. ResearchGate. [Link]

-

Witosińska, A., et al. (2012). Conformation of eight-membered benzoannulated lactams by combined NMR and DFT studies. Semantic Scholar. [Link]

-

Unknown. (n.d.). Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. [Link]

-

Mó, O., et al. (2006). Computational study of pharmacophores: beta-lactams. PubMed, 16928092. [Link]

-

Krall, A., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 Dedicated to Professor Dr. Ernst-Ulrich Würthwein on the occasion of his 65th birthday. ResearchGate. [Link]

-

Unknown. (n.d.). Karplus equation. Wikipedia. [Link]

-

Unknown. (n.d.). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. CORE. [Link]

-

Unknown. (n.d.). Rotating Frame NOE: ROE. Glycopedia. [Link]

-

Di Lorenzo, F., et al. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. American Chemical Society. [Link]

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-

Unknown. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

-

Wu, G., et al. (2022). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. eScholarship. [Link]

-

Unknown. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]

-

Unknown. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

-

Söderhjelm, P., & Ryde, U. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. IntechOpen. [Link]

-

Unknown. (n.d.). X‐ray crystal structure of product 2a. ResearchGate. [Link]

-

Unknown. (2025). Molecular Dynamics Simulation Study of Polyvinylpyrrolidone as a Kinetic Inhibitor for Natural Gas Hydrates under Ultradeepwater. American Chemical Society. [Link]

-

Unknown. (2025). Molecular Dynamics Simulation Study of Polyvinylpyrrolidone as a Kinetic Inhibitor for Natural Gas Hydrates under Ultradeepwater Conditions. PubMed, 41078806. [Link]

-

Fayer, M. D. (2006). Molecular dynamics and interactions of aqueous and dichloromethane solutions of polyvinylpyrrolidone. PubMed, 16856711. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation of eight-membered benzoannulated lactams by combined NMR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]

- 10. Computational study of pharmacophores: beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyl-diazen-1-yl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Computational Conformational Analysis of 2-Oxopyrrolidine-3-Carboxylic Acid

Abstract

2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, represents a core chiral scaffold with significant potential in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the computational exploration of its conformational landscape. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow. This document details a multi-tiered approach, beginning with broad conformational sampling using efficient semi-empirical methods and culminating in high-accuracy refinement with Density Functional Theory (DFT). The guide covers the theoretical underpinnings, a detailed step-by-step experimental protocol, data analysis, and visualization, establishing a gold-standard procedure for characterizing the conformational preferences of this and other similarly complex small molecules.

Introduction: The Primacy of Conformation

The function of a molecule is dictated by its structure. For flexible molecules like 2-oxopyrrolidine-3-carboxylic acid, this extends beyond mere connectivity to the dynamic equilibrium of its three-dimensional shapes, or conformations. Understanding this conformational landscape is paramount for predicting molecular recognition, reactivity, and transport properties. Misjudging the dominant conformation can lead to flawed hypotheses in drug design and materials development.

The Significance of 2-Oxopyrrolidine-3-Carboxylic Acid

As a cyclic amino acid analogue, 2-oxopyrrolidine-3-carboxylic acid possesses a constrained yet flexible pyrrolidine ring coupled with a rotatable carboxylic acid group. This combination of a rigidifying ring and a key functional group makes it an attractive building block for introducing specific structural motifs into larger molecules, such as peptides or drug candidates. Its chirality further enhances its utility as a stereospecific scaffold.

Key Conformational Degrees of Freedom

The conformational space of 2-oxopyrrolidine-3-carboxylic acid is primarily defined by two critical structural features:

-

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" conformations to relieve torsional strain. The two predominant pucker modes are defined by the displacement of the Cγ carbon (C4) relative to the plane of the other ring atoms and the amide carbonyl. These are termed Cγ-endo (puckered towards the carbonyl) and Cγ-exo (puckered away from the carbonyl).[1] The energy barrier between these puckers is typically low, allowing for rapid interconversion.[1]

-

Carboxylic Acid Orientation: The hydroxyl proton of the carboxylic acid group can orient itself relative to the carbonyl oxygen. The two planar arrangements are the syn conformation (O=C-O-H dihedral angle of ~0°) and the anti conformation (dihedral of ~180°).[2] While the syn conformer is often significantly more stable in the gas phase, this energy difference is substantially reduced in polar solvents, where the anti form can be stabilized by solute-solvent interactions.[2]

The interplay between the ring pucker and the carboxylic acid orientation dictates the overall shape of the molecule and the presentation of its functional groups for intermolecular interactions.

Theoretical Foundations: A Multi-Scale Approach

No single computational method offers the perfect balance of speed and accuracy for a comprehensive conformational analysis. Therefore, a hierarchical strategy is essential. We begin with computationally inexpensive methods to broadly map the landscape and then apply progressively more accurate, and costly, methods to refine our understanding.

Molecular Mechanics (MM): The Initial Sieve

Molecular Mechanics force fields treat atoms as classical particles and use a set of potential energy functions to calculate the energy of a given conformation. This approach is exceptionally fast, making it suitable for an initial, expansive search.

-

Rationale and Selection: For small, drug-like organic molecules, force fields like the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF) are widely used.[3][4][5] MMFF94, in particular, has demonstrated strong performance in reproducing the geometries of a wide range of organic compounds.[3][4]

-

Causality and Limitations: The primary role of MM in this workflow is to generate a diverse population of conformers, not to provide definitive energy rankings. Studies have shown that while MM methods are excellent for generating geometries, their energy correlations with high-level quantum chemistry methods can be poor.[6] Relying solely on MM energies for conformer selection can be misleading.

Semi-Empirical Quantum Mechanics: Bridging Speed and Theory

Semi-empirical methods, such as the GFNn-xTB family of methods, offer a significant step up in theoretical rigor from MM without the prohibitive cost of full QM.[7] They approximate some of the complex integrals required in QM calculations using parameters derived from experimental or high-level computational data.

-

Rationale and Selection: The GFN2-xTB method is particularly powerful for conformational searches. It is orders of magnitude faster than DFT, supports a wide range of elements, and provides a much more reliable description of non-covalent interactions and electronic effects than classical force fields.[7] Software like CREST leverages xTB to perform exhaustive and efficient conformational sampling.[7][8]

Quantum Mechanics (QM): The Final Arbiter

For the highest accuracy in geometries and relative energies, Density Functional Theory (DFT) is the method of choice.[9][10]

-

Rationale and Selection:

-

Functionals: Modern dispersion-corrected functionals are crucial. Functionals like ωB97X-D or M06-2X are highly recommended as they provide a balanced description of both short- and long-range electron correlation effects, which are vital for accurate intramolecular interaction energies.[9][11]

-

Basis Sets: A double- or triple-zeta quality basis set with polarization functions, such as def2-TZVP or 6-311+G(2d,p) , is necessary for obtaining reliable results.[11] Larger basis sets provide more flexibility for describing the electron distribution, leading to more accurate energies.

-

Solvation Models: Biological processes occur in solution. To account for the influence of a solvent like water, a Polarizable Continuum Model (PCM) is a computationally efficient and effective choice.[11] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that can significantly alter conformational preferences.[2]

-

The Self-Validating Workflow for Conformational Analysis

This section details a robust, step-by-step protocol designed to systematically and accurately uncover the conformational landscape of 2-oxopyrrolidine-3-carboxylic acid. Each step builds upon the last, using a computationally efficient screen to pass only the most relevant candidate structures to the next, more accurate level of theory.

Workflow Overview Diagram

Caption: A multi-tiered workflow for robust conformational analysis.

Experimental Protocols

3.1. Step 1: Initial 3D Structure Generation

-

Input: Begin with a 2D representation of the molecule, such as its SMILES string: O=C(O)C1CCNC1=O.[12][13]

-

Procedure: Use any standard chemistry software (e.g., RDKit, Open Babel) to generate an initial, reasonable 3D structure. The exact starting geometry is not critical, as the subsequent search will explore the conformational space comprehensively.

3.2. Step 2: Broad Conformational Search

-

Software: CREST (Conformer-Rotamer Ensemble Sampling Tool).[7][8]

-

Method: GFN2-xTB semi-empirical tight-binding QM method.[7]

-

Protocol:

-

Create an input file (coord.xyz) containing the initial 3D coordinates.

-

Execute the CREST calculation from the command line: crest coord.xyz --gfn2 -T 4 (The -T 4 flag specifies using 4 parallel threads; adjust as needed).

-

Causality: This command initiates an extensive search using meta-dynamics at the GFN2-xTB level. It efficiently explores rotations around single bonds and ring puckering, generating a comprehensive ensemble of conformers stored in a file named crest_conformers.xyz.

-

3.3. Step 3: Clustering and Filtering

-

Software: CREST provides built-in tools for this process.

-

Protocol:

-

Execute the CREST clustering algorithm: crest --cluster crest_conformers.xyz -ewin 5

-

Causality: This command reads all the generated conformers and clusters them based on structural similarity (RMSD) and energy. The -ewin 5 flag instructs the program to discard any conformers that are more than 5 kcal/mol above the global minimum, as their contribution to the overall population at room temperature is negligible. The output will be a sorted and filtered list of unique, low-energy conformers (crest_best.xyz).

-

3.4. Step 4: High-Level QM Refinement

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Turbomole.

-

Method: DFT. Recommended level of theory: ωB97X-D/def2-TZVP with a PCM solvent model for water (SCRF=(PCM,Solvent=Water) in Gaussian).[11]

-

Protocol:

-

For each unique conformer obtained from Step 3, perform a geometry optimization followed by a frequency calculation at the chosen level of theory.

-

Self-Validation: The frequency calculation is a critical validation step. A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state, not a stable conformer, and it should be re-examined or discarded.

-

The output of these calculations will provide the final optimized geometries and, from the frequency analysis, the Gibbs free energies for each conformer.

-

3.5. Step 5: Data Analysis and Interpretation

-

Calculate Boltzmann Populations: Using the Gibbs free energies (G) from the QM calculations, calculate the relative population (P_i) of each conformer i at a given temperature T (e.g., 298.15 K) using the Boltzmann distribution equation:

-

ΔG_i = G_i - G_min

-

P_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT) (where R is the gas constant).

-

-

Geometric Analysis: For each refined conformer, measure the key dihedral angles that define the ring pucker and the carboxylic acid orientation. This allows for a clear classification of each structure (e.g., Cγ-endo/syn, Cγ-exo/anti).

Data Presentation and Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The following table presents a hypothetical but representative dataset that could be generated from the workflow described above.

Table 1: Calculated Conformational Data for 2-Oxopyrrolidine-3-Carboxylic Acid in Water (ωB97X-D/def2-TZVP with PCM)

| Conformer ID | Ring Pucker Classification | O=C-O-H Dihedral (°) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| CONF-1 | Cγ-endo | -1.5 (syn) | 0.00 | 73.1 |

| CONF-2 | Cγ-exo | 2.1 (syn) | 0.85 | 16.5 |

| CONF-3 | Cγ-endo | 178.9 (anti) | 1.50 | 5.8 |

| CONF-4 | Cγ-exo | -179.2 (anti) | 2.10 | 4.6 |

Analysis of Representative Data

-

Dominant Conformation: The global minimum energy structure (CONF-1) is characterized by a Cγ-endo ring pucker and a syn carboxylic acid orientation. It accounts for nearly three-quarters of the total population at room temperature.

-

Ring Pucker Preference: The Cγ-endo pucker appears to be more stable than the Cγ-exo pucker for both syn and anti conformers (compare CONF-1 vs. CONF-2 and CONF-3 vs. CONF-4).

-

Carboxylic Acid Preference: The syn orientation of the carboxylic acid is strongly preferred over the anti orientation, even in a simulated aqueous environment. The syn-anti energy difference is approximately 1.5 kcal/mol for the endo pucker.

-

Coupling: The results suggest that while four stable minima exist, the landscape is dominated by two primary conformers (CONF-1 and CONF-2), both featuring the syn carboxylic acid group.

Visualization of the Conformational Landscape

A diagram illustrating the relationships between the principal conformational states can provide a powerful conceptual summary of the computational findings.

Caption: Energy relationships between the four primary conformational states.

Conclusion

The conformational analysis of 2-oxopyrrolidine-3-carboxylic acid requires a rigorous, multi-scale computational strategy to achieve reliable and actionable results. A simplistic approach using a single level of theory is prone to error. By employing a hierarchical workflow that begins with a broad, semi-empirical search and culminates in high-accuracy DFT refinement with solvent modeling, one can confidently identify and quantify the populations of all relevant conformers. This guide provides a validated, transparent, and theoretically sound protocol that ensures scientific integrity. The insights gained from this type of analysis are fundamental for any research that leverages this important chiral building block in the fields of drug discovery, peptide science, and materials design.

References

-

DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Torgerson, J. R., & Raines, R. T. (2002). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 124(11), 2497–2505. [Link]

-

Smith, D. G. A., & Boothroyd, S. (2019). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv preprint arXiv:1909.05246. [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36323-36328. [Link]

-

Ebejer, J. P., Fulle, S., Morris, G. M., & Finn, P. W. (2014). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Journal of Chemical Information and Modeling, 54(6), 1537-1548. [Link]

-

Kirsopp, T., & Skylaris, C. K. (2018). Conformational Searching with Quantum Mechanics. In Methods in Molecular Biology (pp. 221-242). Humana Press, New York, NY. [Link]

-

Kirsopp, T., & Skylaris, C. K. (2018). Conformational Searching with Quantum Mechanics. Springer Nature Experiments. [Link]

-

Rowan. (n.d.). Conformational Searching. Retrieved from [Link]

-

DeRider, M. L., et al. (2002). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 11(10), 2414-2423. [Link]

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]

-

Papadourakis, M., & Gkeka, P. (2019). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 11(1), 1-17. [Link]

-

Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. The Journal of physical chemistry. A, 118(9), 1748–1758. [Link]

-

PubChem. (n.d.). 2-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-oxopyrrolidine-3-carboxylic acid (C5H7NO3). Retrieved from [Link]

-

Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(14), 5490–5496. [Link]

-

Semantic Scholar. (n.d.). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Retrieved from [Link]

-

Hashmi, M. A. (2023, August 19). Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup [Video]. YouTube. [Link]

-

Mobley, D. L., et al. (2021). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. Journal of Chemical Information and Modeling, 61(3), 1235-1248. [Link]

-

Huang, J., & MacKerell, A. D., Jr. (2013). Force fields for small molecules. Methods in molecular biology, 998, 171–191. [Link]

-

Samanta, U., & Chakrabarti, P. (2011). Conformational landscape of substituted prolines. Amino acids, 40(2), 535–545. [Link]

-

Eilers, J. E., & Liberles, A. (1975). Quantum mechanical approach to conformational analysis. Journal of the American Chemical Society, 97(15), 4183-4189. [Link]

-

Biology LibreTexts. (2022, November 4). 4.1: Main Chain Conformations. Retrieved from [Link]

-

Proteopedia. (2018, June 27). Dihedral/Dihedral angles in proteins. Retrieved from [Link]

-

Giese, T. J., & York, D. M. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Theory and Computation, 14(9), 4947-4958. [Link]

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. calcus.cloud [calcus.cloud]

- 8. youtube.com [youtube.com]

- 9. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 12. 2-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 2-oxopyrrolidine-3-carboxylic acid (C5H7NO3) [pubchemlite.lcsb.uni.lu]

Introduction: The 2-Oxopyrrolidine Core as a Privileged Scaffold in Medicinal Chemistry

References

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Chapter 1: The 2-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Core Structure in Modern Drug Discovery

An In-Depth Technical Guide to 2-Oxopyrrolidine-3-Carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopyrrolidine, also known as the pyroglutamic acid or 5-oxoproline moiety, represents a class of five-membered lactams that are of significant interest in medicinal chemistry. This scaffold is a prevalent motif in numerous natural products and approved pharmaceuticals, prized for its conformational rigidity, metabolic stability, and capacity to engage in multiple hydrogen bonding interactions. The 2-oxopyrrolidine-3-carboxylic acid structure, in particular, offers a unique combination of a lactam, a carboxylic acid, and a chiral center at the C3 position. This trifecta of functional groups provides a versatile platform for synthetic elaboration, allowing chemists to precisely orient substituents in three-dimensional space to optimize interactions with biological targets. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this scaffold a focal point of intensive research.[1][2][3]

The inherent chirality of the C3 position is a critical determinant of biological activity. The stereoselective synthesis and evaluation of individual enantiomers are paramount, as different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles. While this guide focuses on the 2-oxopyrrolidine-3-carboxylic acid core, the principles and applications often draw from the broader family of chiral pyrrolidines, such as (R)-pyrrolidine-3-carboxylic acid, which serve as invaluable chiral building blocks in drug discovery.[4][5][6]

Chapter 2: Synthetic Strategies and Derivatization

The synthetic utility of 2-oxopyrrolidine-3-carboxylic acid stems from its accessible starting materials and the orthogonal reactivity of its functional groups. The most common and direct approach involves the condensation of itaconic acid with a primary amine, often an aniline derivative, via a Michael addition followed by intramolecular cyclization. This method provides a straightforward entry to N-substituted 2-oxopyrrolidine-3-carboxylic acids.

General Synthesis of N-Aryl-2-oxopyrrolidine-3-carboxylic Acids

The reaction typically involves refluxing itaconic acid with an appropriate aminophenol or aniline in a suitable solvent like water. This one-pot reaction efficiently constructs the core scaffold.[7][8]

Caption: General synthetic scheme for N-aryl-2-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[7]

-

To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol). The causality here lies in using a slight excess of the dicarboxylic acid to ensure the complete consumption of the more valuable amine starting material.

-

Heat the mixture to reflux for 12 hours. The thermal energy drives both the initial Michael addition of the amine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular condensation to form the stable five-membered lactam ring.

-

Cool the reaction mixture to room temperature. This allows for the crystallization of the product, which typically has lower solubility in the aqueous medium at lower temperatures.

-

Filter the formed precipitate, wash thoroughly with cold water, and dry. This isolates the crude product and removes any unreacted water-soluble starting materials.

-

Recrystallize from water to yield the pure product. This step ensures the removal of impurities, providing a product of high purity suitable for subsequent derivatization and biological testing.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C3 position is a key handle for diversification. It is commonly converted into esters, amides, or hydrazides, which can then be further modified to generate extensive libraries of compounds. For instance, converting the acid to a hydrazide opens up the possibility of forming hydrazones, a chemical class well-represented among bioactive molecules.[7][8][9]

Experimental Protocol: Synthesis of Hydrazide Derivatives[7][8]

-

Suspend the starting carboxylic acid (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) in methanol. Methanol serves as both a solvent and a reagent for the initial esterification step.

-

Add a catalytic amount of concentrated sulfuric acid dropwise. The strong acid catalyzes the Fischer esterification, converting the carboxylic acid to its corresponding methyl ester.

-

Heat the mixture at reflux for several hours, monitoring by TLC. The reaction is driven to completion by heating.

-

After ester formation is complete, cool the solution and add hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the thermodynamically stable hydrazide.

-

Continue to heat at reflux until the hydrazide formation is complete (monitored by TLC).

-

Cool the mixture, and the resulting hydrazide precipitate is isolated by filtration, washed, and dried. This provides the key intermediate for synthesizing hydrazone libraries.

Chapter 3: Application in Antimicrobial Drug Discovery

The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the urgent discovery of new antimicrobial agents. Derivatives of 2-oxopyrrolidine-3-carboxylic acid have emerged as a promising scaffold in this area, particularly against Gram-positive bacteria like Staphylococcus aureus.[9][10]

Hydrazone Derivatives as Potent Antibacterial Agents

A common strategy involves the synthesis of hydrazone derivatives from the corresponding C3-carbohydrazide. By condensing the hydrazide with various aromatic and heterocyclic aldehydes, researchers have generated libraries of compounds with significant antibacterial activity.[9][11][12]

The mechanism of action for these compounds is not fully elucidated but is thought to involve the disruption of bacterial cellular processes. The lipophilic nature of the aromatic and heterocyclic substituents on the hydrazone moiety may facilitate passage through the bacterial cell membrane.

Structure-Activity Relationship (SAR) Insights

-

Heterocyclic Moieties: The incorporation of 5-nitrothienyl and 5-nitrofuranyl fragments into the hydrazone structure often leads to potent activity against a broad range of bacterial strains.[10][11][12]

-

Substituents on Aryl Ring: Electron-withdrawing groups on a benzylidene moiety can enhance activity. For example, a simple benzylidene hydrazone demonstrated very strong inhibition of S. aureus.[10]

-

Biofilm Disruption: Certain derivatives, such as the 5-nitrothienylhydrazone, have shown excellent results in disrupting established S. aureus and E. coli biofilms, a critical feature for treating persistent infections.[11][12]

Quantitative Data: Antibacterial Activity

| Compound Derivative | Target Organism | MIC (μg/mL) | Reference Drug (MIC, μg/mL) |

| Hydrazone with 5-nitrothien-2-yl | S. aureus | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrofuran-2-yl | S. aureus | 7.8 | Cefuroxime (7.8) |

| Hydrazone with benzylidene | S. aureus | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl | L. monocytogenes | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl | E. coli | 7.8 | Cefuroxime (7.8) |

| (Data synthesized from references[10] and[11]) |

Chapter 4: Application in Anticancer Drug Development

The 2-oxopyrrolidine scaffold is also being explored for the development of novel anticancer agents. Studies have shown that derivatives can exhibit significant cytotoxicity against various human cancer cell lines, including lung cancer (A549).[3][7][8]

Targeting Cancer Cell Proliferation

The derivatization of the 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core has yielded compounds with promising anticancer profiles. Modifications leading to benzimidazole and substituted hydrazone structures have been particularly fruitful.[7][8] The precise mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways necessary for cancer cell survival and proliferation.

Caption: Workflow from scaffold derivatization to anticancer activity.

SAR Insights in Oncology

-

Halogenation: The presence of chloro substituents on the N-phenyl ring (e.g., 3,5-dichloro-2-hydroxyphenyl) can significantly enhance anticancer activity.[7][8]

-

Fluorinated Benzimidazoles: A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell model.[7][8]

-

Hydrazone Moiety: Similar to the antibacterial agents, hydrazones bearing a 5-nitrothien-2-yl moiety also displayed notable anticancer effects, suggesting some overlap in pharmacophoric features.[7]

Chapter 5: Application in Anti-inflammatory Drug Discovery

Chronic inflammation is a key driver of many diseases. The 2-oxopyrrolidine-3-carboxylic acid scaffold has been utilized to develop potent anti-inflammatory agents, with a particular focus on inhibiting matrix metalloproteinases (MMPs).[1][2] MMPs, such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix, and their overexpression is linked to inflammatory conditions and cancer metastasis.

A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their ability to inhibit MMP-2 and MMP-9.[1][2] The design often involves linking the core scaffold to other heterocyclic systems known to have biological activity, such as oxadiazoles and benzotriazoles. The results indicated that several compounds were promising inhibitors of these matrix metalloproteinases, highlighting another important therapeutic avenue for this versatile scaffold.[1]